2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one
CAS No.: 2097917-46-7
Cat. No.: VC4401396
Molecular Formula: C18H22N4OS
Molecular Weight: 342.46
* For research use only. Not for human or veterinary use.
![2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one - 2097917-46-7](/images/structure/VC4401396.png)
Specification
CAS No. | 2097917-46-7 |
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Molecular Formula | C18H22N4OS |
Molecular Weight | 342.46 |
IUPAC Name | 2-(4-propan-2-ylsulfanylphenyl)-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone |
Standard InChI | InChI=1S/C18H22N4OS/c1-13(2)24-16-7-5-14(6-8-16)10-18(23)22-11-15(12-22)20-17-4-3-9-19-21-17/h3-9,13,15H,10-12H2,1-2H3,(H,20,21) |
Standard InChI Key | WWNNMRPQCDUPHC-UHFFFAOYSA-N |
SMILES | CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)NC3=NN=CC=C3 |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s IUPAC name delineates its three primary components:
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2-[4-(Propan-2-ylsulfanyl)phenyl]: A phenyl ring substituted at the para position with a propan-2-ylsulfanyl group (–S–CH(CH₃)₂). This moiety introduces steric bulk and electron-rich sulfur atoms, influencing solubility and reactivity .
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1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}: A four-membered azetidine ring linked to a pyridazin-3-yl amino group. The azetidine’s strained ring enhances conformational rigidity, while the pyridazine contributes π-π stacking potential and hydrogen-bonding sites .
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Ethan-1-one: A ketone group at the alpha position, which may participate in nucleophilic addition reactions or serve as a hydrogen-bond acceptor .
Molecular Formula and Physicochemical Properties
While the exact molecular formula requires confirmation via high-resolution mass spectrometry, preliminary analysis suggests C₁₈H₂₂N₄OS (molecular weight ≈ 342.45 g/mol). Key properties include:
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LogP: Estimated at 2.8 (moderate lipophilicity, suitable for blood-brain barrier penetration) .
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Hydrogen Bond Donors/Acceptors: 3 donors (NH groups) and 6 acceptors (ketone, pyridazine N, sulfanyl S) .
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Polar Surface Area: ~85 Ų, indicating moderate solubility in polar solvents .
Table 1: Structural Comparison with Analogous Compounds
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of 2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one likely involves a multi-step sequence:
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Formation of the Propan-2-ylsulfanylphenyl Intermediate:
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Thioetherification of 4-iodophenylacetone with propan-2-thiol under Ullmann coupling conditions (CuI, K₂CO₃, DMF).
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Azetidine Functionalization:
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Coupling Reactions:
Optimization Challenges
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Azetidine Ring Stability: The four-membered azetidine ring is prone to ring-opening under acidic or high-temperature conditions, necessitating mild reaction environments.
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Stereochemical Control: The 3-[(pyridazin-3-yl)amino] substituent introduces chirality, requiring asymmetric synthesis techniques or chiral resolution .
Biological Activity and Mechanism
Hypothesized Targets
The compound’s structural features suggest interactions with:
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Kinase Enzymes: The pyridazine moiety mimics ATP’s adenine ring, potentially inhibiting kinases like PLK1 or MET .
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GPCRs: The azetidine’s rigidity and amine groups may target serotonin or dopamine receptors .
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NLRP3 Inflammasome: Analogous compounds with triazole or imidazole cores show NLRP3 inhibition, implying possible anti-inflammatory applications .
In Vitro Findings
While direct data are unavailable, related compounds exhibit:
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